Biotin-PEG2-Azide

Description

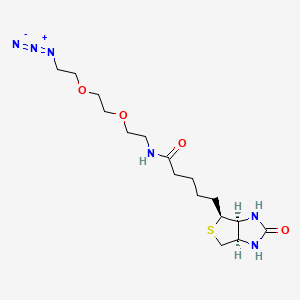

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZMVONEJMGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG2-Azide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-Azide is a heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug development. Its unique structure, featuring a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal azide group, enables a wide range of applications, primarily centered around bioconjugation and affinity-based detection and purification. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research.

The biotin component of the molecule allows for highly specific and strong non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), forming the basis for robust affinity purification and detection systems. The azide group serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The PEG2 spacer enhances the aqueous solubility of the molecule and provides a flexible linker that minimizes steric hindrance between the conjugated biomolecule and the biotin moiety, ensuring efficient binding to streptavidin.[1][2]

Core Applications in Research

This compound is predominantly used for the biotinylation of alkyne-modified biomolecules through click chemistry. This enables a variety of downstream applications, including:

-

Proteomics: Labeling and enrichment of newly synthesized proteins, post-translationally modified proteins, and specific protein classes for identification and quantification by mass spectrometry.

-

Drug Delivery and Targeting: Conjugation to drug molecules or delivery vehicles to facilitate targeted delivery to cells or tissues expressing biotin receptors or for subsequent functionalization.[3][4][5]

-

Probe Development: Construction of multifunctional probes for cellular imaging and diagnostic assays.

-

Bioconjugation: Linking various biomolecules, such as proteins, peptides, nucleic acids, and glycans, to streptavidin-conjugated reporters (e.g., fluorophores, enzymes) or surfaces.

Data Presentation: Quantitative Parameters

The utility of this compound is underpinned by the efficiency of the click chemistry reactions and the strength of the biotin-streptavidin interaction. The choice between the two primary click chemistry reactions, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), depends on the specific experimental context, particularly the tolerance of the biological system to copper catalysts.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole. | Reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide to form a triazole without a metal catalyst. | |

| Typical Reaction Conditions | Aqueous buffer, room temperature, presence of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA). | Aqueous buffer, physiological temperature and pH. | |

| Reaction Kinetics (Second-Order Rate Constant) | ~10³ - 10⁵ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used) | |

| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species. Ligands can mitigate this but may not eliminate it completely. | Highly biocompatible as it does not require a toxic metal catalyst. Ideal for live-cell and in vivo applications. | |

| Labeling Efficiency in Proteomics | Generally higher labeling efficiency and protein identification in in vitro proteomics studies. | May have slightly lower labeling efficiency compared to CuAAC in some in vitro applications but is the method of choice for live systems. |

| Parameter | Value | References |

| Dissociation Constant (Kd) of Biotin-Streptavidin Interaction | ~10⁻¹⁴ - 10⁻¹⁵ M | |

| Biotinylation Efficiency of Peptides (in vitro) | 76% - 88% of available amine groups can be biotinylated depending on the specific biotinylation reagent and conditions. | |

| Uptake of Biotinylated Conjugates in Cells | Varies significantly based on cell type, conjugate structure, and uptake mechanism. Can be enhanced in cancer cells overexpressing biotin transporters. |

Experimental Protocols

Protocol 1: General Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the biotinylation of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

-

This compound.

-

Dimethyl sulfoxide (DMSO).

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water, freshly prepared).

-

Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 1.7 mM in DMSO/t-butanol 1:4).

-

Protein purification resin (e.g., desalting column or spin filter) for removal of excess reagents.

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare the protein sample: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

-

Prepare the click chemistry reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing gently after each addition:

-

Alkyne-modified protein solution.

-

This compound stock solution (to a final concentration of 100-200 µM).

-

TCEP solution (to a final concentration of 1 mM).

-

TBTA solution (to a final concentration of 100 µM).

-

CuSO₄ solution (to a final concentration of 1 mM).

-

-

Incubate the reaction: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purify the biotinylated protein: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff, pre-equilibrated with the desired storage buffer.

-

Characterize the labeled protein: Confirm biotinylation using methods such as Western blot with streptavidin-HRP, or by mass spectrometry.

Protocol 2: Cell Surface Protein Labeling and Enrichment for Proteomic Analysis

This protocol outlines the labeling of cell surface proteins on live cells using an alkyne metabolic precursor followed by reaction with this compound via SPAAC, and subsequent enrichment for mass spectrometry analysis.

Materials:

-

Mammalian cells in culture.

-

Cell culture medium with and without methionine.

-

L-Azidohomoalanine (AHA) or other alkyne-containing metabolic label.

-

This compound conjugated to a cyclooctyne (e.g., DBCO-PEG2-Biotin).

-

PBS, pH 7.4.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-agarose beads.

-

Wash buffers (e.g., PBS with 0.1% SDS, high salt buffer, urea buffer).

-

Elution buffer (e.g., buffer containing free biotin or a cleavable linker elution reagent).

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

Procedure:

-

Metabolic Labeling:

-

Culture cells in methionine-free medium for 30-60 minutes.

-

Replace the medium with fresh methionine-free medium containing 25-50 µM of an alkyne-containing amino acid analog (e.g., L-homopropargylglycine) and incubate for 4-16 hours.

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

To the cell lysate, add a cyclooctyne-functionalized this compound (e.g., DBCO-PEG2-Biotin) to a final concentration of 100 µM.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation.

-

Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, 6 M urea, and high salt buffer).

-

-

Elution and Digestion:

-

Elute the bound proteins from the beads. If a cleavable linker was used, elute according to the manufacturer's protocol. For standard biotin, on-bead digestion is often performed.

-

Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

-

Mandatory Visualizations

Caption: General workflow for biotinylation using this compound and subsequent affinity capture.

Caption: Quantitative proteomics workflow using metabolic labeling and this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound, CAS 945633-30-7 | AxisPharm [axispharm.com]

- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Research on Biotin in Tumor Targeted Drug Delivery [pps.cpu.edu.cn]

An In-depth Technical Guide to Biotin-PEG2-Azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG2-Azide, a key reagent in modern bioconjugation and proteomic studies. It details its chemical structure, physicochemical properties, and provides standardized protocols for its use in labeling and detection of biomolecules through click chemistry.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional linker that combines the high-affinity binding of biotin to avidin or streptavidin with the versatile reactivity of an azide group.[1][2] The molecule consists of three key components:

-

Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, forming the basis for powerful affinity purification and detection techniques.

-

PEG2 Linker: A short polyethylene glycol (PEG) spacer consisting of two ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][3] It also provides spatial separation between the biotin moiety and the conjugated biomolecule, minimizing steric hindrance during binding to avidin or streptavidin.

-

Azide Group (-N3): A highly reactive functional group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent labeling of alkyne-modified biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

| Property | Value | References |

| Chemical Formula | C16H28N6O4S | |

| Molecular Weight | 400.5 g/mol | |

| CAS Number | 945633-30-7 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage | Store at -20°C, desiccated |

Experimental Protocols

The primary application of this compound is the biotinylation of alkyne-containing biomolecules via click chemistry. Below are detailed protocols for both copper-catalyzed and strain-promoted (copper-free) methods.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method offers high reaction efficiency and is suitable for a wide range of biomolecules.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvents (e.g., DMSO or DMF for dissolving reagents)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound in the reaction buffer. A molar excess of the biotin-azide reagent is typically used (e.g., 10-50 equivalents relative to the alkyne).

-

Add the copper ligand to the reaction mixture. A common ratio is 2-5 equivalents of ligand per equivalent of CuSO4.

-

Add CuSO4 to the reaction mixture. A final concentration of 1-2 mM is often effective.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific biomolecule and desired labeling efficiency.

-

-

Purification:

-

Remove excess reagents and byproducts. For proteins, this can be achieved by dialysis, size-exclusion chromatography, or precipitation. For smaller molecules like DNA, ethanol precipitation can be used.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living cells or with biomolecules that are sensitive to copper ions. It utilizes a strained cyclooctyne (e.g., DBCO, DIBO) instead of a terminal alkyne.

Materials:

-

Azide-modified biomolecule (if starting with the azide on the biomolecule)

-

A cyclooctyne-containing biotinylation reagent (e.g., DBCO-PEG-Biotin) or this compound for reaction with a cyclooctyne-modified biomolecule.

-

Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the cyclooctyne-biotin reagent or this compound (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide- or cyclooctyne-modified biomolecule with the corresponding click-reactive biotinylation reagent in the reaction buffer. A molar excess of the biotinylation reagent is recommended (e.g., 10-20 equivalents).

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC can vary from 1 to 12 hours, depending on the specific cyclooctyne used.

-

-

Purification:

-

Purify the biotinylated biomolecule using the methods described for CuAAC (dialysis, chromatography, or precipitation).

-

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG2-Azide, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. This document outlines the chemical properties, a detailed synthesis protocol, purification methods, and characterization data for this reagent.

Introduction

This compound is a chemical tool that incorporates three key functional components: a biotin moiety, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal azide group. The biotin group provides a strong and specific binding affinity for streptavidin and avidin, enabling applications in affinity chromatography, immunoassays, and targeted delivery. The azide group allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The PEG2 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance between the biotin and the conjugated molecule.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈N₆O₄S | [2] |

| Molecular Weight | 400.5 g/mol | [2] |

| CAS Number | 945633-30-7 | |

| Appearance | White to off-white solid or oil | - |

| Solubility | Water, DMSO, DCM, DMF | |

| Purity | Typically >95% | |

| Storage | -20°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative, such as Biotin-NHS ester, with 1-amino-2-(2-azidoethoxy)ethane. The N-hydroxysuccinimide (NHS) ester of biotin is a commonly used amine-reactive chemical that forms a stable amide bond with the primary amine of the PEG linker.

Reaction Scheme

The overall reaction scheme for the synthesis of this compound is depicted below.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Biotin-NHS ester

-

1-Amino-2-(2-azidoethoxy)ethane

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.

-

Addition of Amine: To the stirred solution, add 1-Amino-2-(2-azidoethoxy)ethane (1.1 equivalents) followed by the addition of a non-nucleophilic base such as triethylamine or DIPEA (2-3 equivalents). The base is added to neutralize the NHS released during the reaction.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted NHS ester and NHS) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. Silica gel column chromatography is a common and effective method for the purification of small polar molecules like this compound.

Purification Workflow

The general workflow for the purification of this compound is illustrated below.

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., DCM).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, typically starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0-10% MeOH in DCM). The polarity of the eluent is critical for separating the more polar this compound from less polar impurities.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of the biotin moiety, the PEG linker, and the methylene group adjacent to the azide. |

| ¹³C NMR | Signals for the carbons in the biotin ring, the valeric acid side chain, the PEG linker, and the carbon attached to the azide group. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M+Na]⁺). |

Commercial suppliers often provide a certificate of analysis with this data.

Applications

This compound is a versatile reagent with a wide range of applications in life sciences and drug development, including:

-

Biotinylation of Biomolecules: For detection, purification, and immobilization of proteins, peptides, and nucleic acids.

-

Click Chemistry: For the construction of complex bioconjugates and drug delivery systems.

-

Probe Development: For the creation of probes for imaging and diagnostic assays.

-

Surface Functionalization: For the modification of surfaces and nanoparticles.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The described protocols offer a robust framework for researchers to produce this important bifunctional linker in-house. Proper purification and characterization are essential to ensure the quality and reliability of the reagent for downstream applications. The versatility of this compound makes it an indispensable tool for a wide array of bioconjugation and drug development endeavors.

References

An In-Depth Technical Guide to the Mechanism of Action of Biotin-PEG2-Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental protocols for Biotin-PEG2-Azide, a key reagent in the field of bioconjugation. Leveraging the power of "click chemistry," this molecule facilitates the efficient and specific labeling of biomolecules, a critical process in diagnostics, therapeutics, and fundamental research. This document delves into the two primary click chemistry pathways involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: The Power of Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures. The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole ring. This compound incorporates a reactive azide group, enabling its participation in these powerful conjugation reactions. The inclusion of a polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to its binding partners, such as streptavidin.

Mechanism of Action: Two Paths to Biotinylation

This compound can be utilized in two distinct yet related click chemistry reactions, each with its own advantages and specific applications. The choice between these methods often depends on the biological system and the tolerance for a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes. This reaction is characterized by its high yields and specificity, proceeding rapidly under mild conditions.[1][2]

Mechanism: The reaction is catalyzed by a copper(I) ion, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] The copper(I) catalyst coordinates with the terminal alkyne, lowering the activation energy for the cycloaddition with the azide group of this compound. This results in the formation of a stable 1,4-disubstituted triazole linkage. To enhance the reaction efficiency and protect biomolecules from potential damage by copper ions, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed.[3]

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow. This diagram illustrates the key components and steps in the CuAAC reaction, leading to the formation of a stable biotinylated biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells or whole organisms, SPAAC offers a powerful metal-free alternative.[4]

Mechanism: SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide group of this compound, allowing the reaction to proceed rapidly without the need for a catalyst. This bioorthogonal reaction forms a stable triazole linkage under physiological conditions.

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow. This diagram outlines the catalyst-free SPAAC reaction, highlighting the interaction between this compound and a strained cyclooctyne to form the biotinylated product.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparison of CuAAC and SPAAC for Biotinylation

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very fast (minutes to a few hours) | Fast, but generally slower than CuAAC |

| Biocompatibility | Potentially cytotoxic due to copper | Excellent, suitable for live-cell imaging |

| Reaction Partners | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN, DIBO) |

| Typical Yield | High to quantitative (>90%) | High to quantitative |

Table 2: Performance in Proteomics Applications

| Parameter | CuAAC with Biotin-Alkyne | SPAAC with Biotin-DIBO-Alkyne | Reference |

| Number of Identified O-GlcNAc Modified Proteins | 229 | 188 | |

| Number of Overlapping Proteins | - | 114 | |

| Proteins Found in dbOGAP Database | 74 | 46 |

These data suggest that while both methods are effective, CuAAC may lead to the identification of a larger number of modified proteins in some proteomics workflows.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Protocol for Labeling Alkyne-Modified DNA using CuAAC

This protocol describes the biotinylation of DNA containing a terminal alkyne modification using this compound and a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified DNA

-

This compound (10 mM stock in DMSO)

-

2M Triethylammonium acetate buffer, pH 7.0

-

DMSO

-

5 mM Ascorbic Acid (freshly prepared in water)

-

10 mM Copper(II)-TBTA stock in 55% DMSO

-

Inert gas (e.g., argon or nitrogen)

-

Acetone or ethanol for precipitation

-

Nuclease-free water

Procedure:

-

Dissolve the alkyne-modified DNA in nuclease-free water in a pressure-tight vial.

-

Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

-

Add the this compound stock solution to a final concentration that is 1.5 times the concentration of the alkyne-modified DNA and vortex.

-

Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap tightly.

-

Vortex the mixture thoroughly. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.

-

Incubate the reaction at room temperature overnight.

-

Precipitate the biotinylated DNA by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA). Mix thoroughly and incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes. Discard the supernatant.

-

Wash the pellet with acetone or 70% ethanol, centrifuge again, and discard the supernatant.

-

Air-dry the pellet and resuspend in a suitable buffer. The biotinylated DNA can be purified by RP-HPLC or PAGE.

Protocol for Labeling Azide-Modified Proteins using SPAAC

This protocol details the biotinylation of proteins containing an azide modification with a DBCO-functionalized biotin reagent.

Materials:

-

Azide-modified protein (e.g., containing p-azido-L-phenylalanine) in a suitable buffer (e.g., PBS, pH 7.2)

-

DBCO-Biotin (10 mM stock in DMF or DMSO)

-

PBS, pH 7.2

-

Amicon Ultra concentrator (10 kDa MWCO) or other suitable protein purification system

Procedure:

-

Prepare the azide-modified protein at a concentration of 50-100 µM in PBS, pH 7.2.

-

Add a 10- to 20-fold molar excess of the DBCO-Biotin stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

-

Remove the excess, unreacted DBCO-Biotin by repeated washes with PBS, pH 7.2, using an Amicon Ultra concentrator or by another suitable protein purification method such as size-exclusion chromatography.

-

The biotinylated protein is now ready for downstream applications. Successful labeling can be confirmed by a shift in molecular weight on SDS-PAGE or by Western blot using streptavidin-HRP.

Conclusion

This compound is a versatile and powerful tool for the biotinylation of biomolecules through click chemistry. The choice between the CuAAC and SPAAC mechanisms depends on the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell applications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively implement these techniques in their work, ultimately advancing our understanding of complex biological systems and facilitating the development of novel diagnostics and therapeutics.

References

A Technical Guide to the Solubility of Biotin-PEG2-Azide in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG2-Azide, a critical heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic probe development. Understanding its solubility in various solvents is paramount for the successful design and execution of experimental workflows, ensuring reproducibility and optimal reaction conditions. This document outlines its solubility in common aqueous and organic solvents, presents detailed experimental protocols for solubility determination, and provides visual aids to conceptualize experimental workflows and molecular interactions.

Core Concepts of this compound Solubility

This compound (C₁₆H₂₈N₆O₄S) is a versatile molecule featuring a biotin moiety for strong affinity binding to avidin and streptavidin, an azide group for click chemistry reactions, and a polyethylene glycol (PEG) spacer.[1] The inclusion of the hydrophilic PEG spacer is a key design feature intended to enhance the aqueous solubility of the compound and the molecules it conjugates.[2][3][4] This PEG linker also helps to minimize steric hindrance during the binding of biotin to avidin molecules.[5]

The solubility of this compound is governed by the interplay of its different functional components with the solvent molecules. The biotin and PEG components contribute to its solubility in polar, aqueous media, while the overall organic structure allows for solubility in various organic solvents.

Quantitative and Qualitative Solubility Data

This compound exhibits solubility in a range of organic solvents and is also soluble in water. The most commonly cited solvents are Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). Other organic solvents in which it is soluble include Dichloromethane (DCM) and Methanol (MeOH).

For aqueous solutions, achieving maximum solubility often involves a two-step process. For sparingly soluble biotinylated compounds, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

The following table summarizes the known solubility of this compound and related compounds in various solvents based on available technical data sheets.

| Compound | Solvent | Solubility | Notes |

| This compound | Water | Soluble | The hydrophilic PEG spacer enhances aqueous solubility. |

| DMSO | Soluble | A common solvent for creating stock solutions. | |

| DMF | Soluble | Another common solvent for creating stock solutions. | |

| DCM | Soluble | ||

| Methanol (MeOH) | Soluble | ||

| Biotin-azide (similar structure) | DMSO | ~ 5 mg/mL | A stock solution can be made by dissolving in DMSO. |

| DMSO:PBS (pH 7.2) (1:1) | ~ 0.5 mg/mL | Sparingly soluble in aqueous buffers alone. | |

| Biotin-PEG3-azide (similar structure) | H₂O | 10 mg/mL (with ultrasonic) | |

| DMSO | 100 mg/mL (with ultrasonic) |

Experimental Protocols for Solubility Determination

While specific high-resolution quantitative data for this compound is not extensively published in peer-reviewed literature, its solubility can be determined using standard laboratory methods. The "shake-flask" method is a widely recognized technique for determining thermodynamic solubility.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a specific solvent, representing the true thermodynamic solubility.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS buffer, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The solution should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

-

Sampling: Carefully extract a known volume of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Protocol 2: High-Throughput Screening using PEG Precipitation

For comparing the relative solubility of different biotinylated compounds or formulations, a PEG precipitation assay can be adapted. This method relies on PEG as a crowding agent to induce precipitation, and the concentration of PEG required to cause precipitation is related to the protein's or compound's apparent solubility.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Aqueous buffer (e.g., 50 mM histidine, pH 6.0)

-

High-concentration PEG stock solution (e.g., 40% PEG 10k in the same buffer)

-

96-well microplate

-

Plate reader capable of measuring absorbance (e.g., at 280 nm or a specific wavelength for a chromophore)

Methodology:

-

Plate Preparation: In a 96-well plate, create a gradient of PEG concentrations by mixing different ratios of the PEG stock solution with the buffer.

-

Compound Addition: Add a fixed amount of the this compound stock solution to each well to achieve a constant final concentration of the compound.

-

Incubation: Mix the contents by pipetting and incubate the plate at room temperature for a set period (e.g., 15-30 minutes).

-

Measurement: Measure the absorbance or turbidity in each well using a plate reader. An increase in absorbance indicates precipitation.

-

Data Analysis: Plot the absorbance against the PEG concentration. The point at which precipitation begins (the "PEG midpoint") provides a measure of the apparent solubility. This can be used to rank the solubility of different compounds under various conditions.

Visualizing Experimental and Molecular Concepts

Diagrams created using Graphviz can help illustrate complex workflows and molecular interactions, providing a clear visual reference for researchers.

Caption: A flowchart illustrating the key steps in determining thermodynamic solubility.

Caption: Interactions between this compound functional groups and solvent types.

Conclusion

This compound is a valuable tool in biotechnology and drug development, with its utility being significantly influenced by its solubility. It is readily soluble in common polar aprotic organic solvents such as DMSO and DMF and also exhibits solubility in aqueous solutions, a feature enhanced by its PEG spacer. For applications requiring high aqueous concentrations, a preliminary dissolution in a minimal amount of a water-miscible organic solvent is a standard and effective practice. The experimental protocols provided herein offer robust methods for quantifying its solubility, enabling researchers to optimize their experimental designs and achieve reliable and reproducible results.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Biotin-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Biotin-PEG2-Azide, a versatile heterobifunctional linker crucial for bioconjugation, proteomics, and drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge for the effective and safe use of this reagent.

Safety, Handling, and Storage

Proper management of this compound is essential to ensure reagent integrity and user safety. While some suppliers classify it as non-hazardous, others provide specific warnings. Therefore, it is prudent to handle this compound with care, adhering to standard laboratory safety practices.

1.1 Safety Precautions

Some Safety Data Sheets (SDS) indicate that this compound may cause acute oral toxicity, skin irritation, and serious eye irritation. It may also cause respiratory irritation. Therefore, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Use this product in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

First Aid:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

1.2 Storage and Stability

Proper storage is critical to maintain the stability and reactivity of this compound.

| Parameter | Recommendation | Citation |

| Storage Temperature | -20°C | [1] |

| Storage Conditions | Store in a tightly sealed container, protected from light and moisture. | [1] |

| Shelf Life | Up to 12 months or longer under proper storage conditions. | [1] |

| Shipping | Typically shipped at ambient temperature. | [1] |

For long-term storage, it is advisable to desiccate the compound. Aqueous solutions are not recommended for storage for more than one day.

Physicochemical and Technical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Citation |

| Chemical Formula | C₁₆H₂₈N₆O₄S | [1] |

| Molecular Weight | 400.5 g/mol | |

| CAS Number | 945633-30-7 | |

| Purity | ≥95% (typically >98% by HPLC) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM, and water. |

Core Applications and Experimental Protocols

This compound is primarily utilized in "click chemistry," a set of biocompatible reactions that enable the specific and efficient covalent ligation of molecules. The azide group of this compound reacts with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) in a copper-free system. This versatility makes it a valuable tool for a wide range of applications, including:

-

Bioconjugation: Attaching biotin to proteins, peptides, nucleic acids, and other biomolecules for subsequent detection, purification, or immobilization using avidin or streptavidin.

-

Proteomics: Identifying and quantifying proteins in complex biological samples. Chemical proteomics workflows often use this compound to enrich and identify proteins that have been metabolically or chemically labeled with an alkyne-containing probe.

-

Drug Discovery: Identifying the protein targets of small molecule drugs.

-

Cellular Imaging: Visualizing the localization of biomolecules within cells.

3.1 Experimental Protocol: Chemical Proteomics Workflow for Protein Target Identification

This protocol outlines a general workflow for identifying the protein targets of an alkyne-functionalized small molecule probe using this compound for affinity enrichment.

Materials:

-

Alkyne-functionalized small molecule probe

-

Cells or cell lysate

-

Lysis buffer (e.g., 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS)

-

This compound (10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (16.7 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for protein digestion (e.g., trypsin) and mass spectrometry analysis

Methodology:

-

Probe Treatment: Treat cells with the alkyne-functionalized small molecule probe at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest and lyse the cells to obtain a protein lysate. Determine the protein concentration of the lysate.

-

Click Chemistry Reaction (CuAAC): a. In a microcentrifuge tube, dilute the protein lysate to a final volume of 200 µL with lysis buffer. b. Prepare a master mix of the click chemistry reagents by combining 2 µL of 10 mM this compound, 2 µL of 100 mM TCEP, and 0.25 µL of 16.7 mM TBTA per sample. c. Add the master mix to the protein lysate and vortex gently. d. Initiate the reaction by adding 4 µL of 50 mM CuSO₄. e. Incubate the reaction for 1.5 hours at room temperature with gentle shaking.

-

Protein Enrichment: a. Add streptavidin-coated magnetic beads to the reaction mixture. b. Incubate for 1 hour at room temperature to allow the biotinylated proteins to bind to the beads. c. Use a magnetic stand to capture the beads and discard the supernatant. d. Wash the beads extensively with appropriate wash buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: a. Resuspend the beads in a digestion buffer containing a protease such as trypsin. b. Incubate overnight at 37°C to digest the enriched proteins into peptides.

-

Mass Spectrometry Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled with the alkyne probe.

Visualizations

Diagram 1: Chemical Proteomics Workflow

Caption: Workflow for identifying protein targets using this compound.

Diagram 2: Elucidating Signaling Pathways

Caption: Using chemical proteomics to uncover protein interactions in a signaling pathway.

References

Biotin-PEG2-Azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Biotin-PEG2-Azide, a versatile heterobifunctional linker critical in modern biochemical and pharmaceutical research. This document provides a comprehensive overview of its commercial availability and cost, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and its application in studying cellular signaling.

Commercial Suppliers and Cost

This compound is readily available from a variety of commercial suppliers. The cost can vary based on the quantity, purity, and supplier. Below is a summary of representative vendors and their pricing. Researchers are advised to request quotes for bulk quantities, as significant discounts are often available.

| Supplier | Product Name | Catalog Number | Quantity | Purity | Price (USD) |

| Conju-Probe | This compound | CP-3040 | 25 mg | >95% | $140.00 |

| 100 mg | >95% | $400.00 | |||

| 250 mg | >95% | $600.00[1] | |||

| Broadpharm | This compound | BP-22118 | 500 mg | 98% | $713.40 (via Fisher Scientific)[2] |

| AxisPharm | This compound | - | - | >95% | Inquire for pricing |

| Tenova Pharma | This compound | - | 100 mg | >= 95% | $220.00 |

| Precise PEG | This compound | AG-2791 | - | >96% | Inquire for pricing |

| Lumiprobe | This compound | - | - | - | Inquire for pricing |

| Shanghai Nianxing Industrial Co., Ltd. | This compound | - | - | 98.0% | Inquire for pricing[3] |

| Dayang Chem (Hangzhou) Co., Ltd. | This compound | - | 100g, 1kg | 98.0% | Inquire for pricing[3] |

| BroadPharm | UV Cleavable this compound | BP-22690 | 10 MG | 98% | $430.00[4] |

Core Technology: Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the efficient and specific covalent labeling of alkyne-modified biomolecules with biotin. The azide group on the linker reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.

Experimental Protocols

General Protocol for Labeling Alkyne-Modified Biomolecules with this compound

This protocol provides a general guideline for the copper-catalyzed click chemistry reaction to label alkyne-modified proteins, DNA, or other biomolecules. Optimization of reaction conditions may be necessary for specific applications.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final concentration.

-

Add this compound from the stock solution to achieve a final concentration typically ranging from 10 to 100 µM. The optimal concentration will depend on the concentration of the alkyne-modified biomolecule.

-

Prepare the copper catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio.

-

Add the copper catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. Gentle shaking or rotation can improve reaction efficiency. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purification:

-

Remove excess unreacted this compound and copper catalyst using an appropriate method based on the nature of the biomolecule. Common methods include:

-

Protein Precipitation: Precipitate the labeled protein using cold acetone or trichloroacetic acid (TCA).

-

Size Exclusion Chromatography: Use a desalting column to separate the labeled biomolecule from smaller reactants.

-

Dialysis: Dialyze the sample against a suitable buffer.

-

-

-

Analysis:

-

Confirm the successful biotinylation of the target biomolecule using methods such as:

-

Western Blot: Detect the biotinylated protein using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Mass Spectrometry: Analyze the mass shift of the labeled biomolecule.

-

Gel Electrophoresis: Visualize the labeled biomolecule using a streptavidin-based gel stain.

-

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation identification (BioID) is a powerful technique to identify protein-protein interactions and proximate proteins in a cellular context. This workflow illustrates the key steps involved in a BioID experiment where a protein of interest (POI) is fused to a promiscuous biotin ligase (e.g., BirA*). While BioID itself doesn't directly use this compound, the downstream analysis of biotinylated proteins often involves click chemistry for attaching reporter tags, making this workflow highly relevant.

Caption: Workflow of a BioID experiment to identify protein-protein interactions.

Logical Relationship in a Click Chemistry-Based Proteomics Experiment

This diagram illustrates the logical flow of a chemical proteomics experiment designed to identify the protein targets of a small molecule probe. An alkyne-modified version of the small molecule is introduced to cells, and this compound is used to tag the interacting proteins for subsequent purification and identification.

Caption: Identifying protein targets using a click chemistry approach.

Application in Studying Signaling Pathways: Identifying HNE-Adducted Proteins

While a direct signaling pathway elucidated solely by this compound is not prominently featured in the searched literature, a highly relevant application is the identification of proteins modified by signaling molecules. For instance, 4-hydroxynonenal (HNE) is a lipid peroxidation product involved in oxidative stress signaling. Researchers have used azido- or alkynyl-HNE derivatives in combination with biotin-azide or -alkyne probes (functionally equivalent to this compound) and click chemistry to identify HNE-adducted proteins in cells. This allows for the identification of proteins that are targets of oxidative stress, which can then be mapped to specific signaling pathways.

The following diagram illustrates the conceptual relationship in such a study.

Caption: Investigating oxidative stress signaling by identifying HNE-protein adducts.

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Broadpharm this compound | 1910803-72-3 | MFCD26142991 | 500mg, Quantity: | Fisher Scientific [fishersci.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. UV Cleavable this compound, 1192802-98-4 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Biotin-Azide Labeling for Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of biotin-azide labeling for proteomics. This powerful technique enables the selective enrichment and identification of specific protein populations from complex biological samples, facilitating a deeper understanding of cellular processes and the identification of potential drug targets.

Core Principles of Biotin-Azide Labeling

Biotin-azide labeling is a two-step chemo-selective strategy used to isolate and identify specific subsets of proteins. The core of this technique lies in the principles of bioorthogonal chemistry, which utilizes chemical reactions that can occur in living systems without interfering with native biochemical processes.[1]

The general workflow involves two key stages:

-

Metabolic or Enzymatic Incorporation of a Bioorthogonal Handle: A non-canonical amino acid or sugar containing a reactive group (the "handle"), typically an azide or an alkyne, is introduced into proteins of interest.[2][3] This is often achieved by hijacking the cell's natural metabolic pathways. For instance, L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into newly synthesized proteins during translation.[1][4]

-

Bioorthogonal Ligation with a Biotin Probe: The incorporated azide or alkyne handle is then covalently linked to a biotin-containing probe through a highly specific and efficient chemical reaction known as "click chemistry". This reaction forms a stable triazole linkage.

Once biotinylated, the labeled proteins can be efficiently captured and enriched using the high-affinity interaction between biotin and streptavidin (or its variants like neutravidin), which are typically immobilized on beads. The enriched proteins can then be identified and quantified using mass spectrometry.

The "Click Chemistry" Reactions

Two primary types of click chemistry are employed in biotin-azide labeling for proteomics:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. While highly efficient, the cytotoxicity of the copper catalyst can be a concern for in vivo labeling applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst by using a strained cyclooctyne that readily reacts with an azide. The release of ring strain drives the reaction forward. SPAAC is generally more biocompatible than CuAAC, making it suitable for labeling in living cells. However, it can sometimes exhibit slower reaction kinetics and potential side reactions with cysteine residues.

Quantitative Data Presentation

The choice of click chemistry method and the specific biotin probe can significantly impact the outcome of a proteomics experiment. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Diazo-Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Biotin-DIBO-Alkyne | Reference |

| Putative O-GlcNAc Modified Proteins Identified | 229 | 188 | |

| Overlapping Proteins Identified | - | 114 | |

| Proteins Found in dbOGAP Database | 74 | 46 | |

| Reported Background Reactivity | Lower | Higher (potential reaction with cysteine thiols) |

This data suggests that for in vitro applications on cell lysates, CuAAC may lead to a higher number of protein identifications with greater accuracy compared to SPAAC.

Table 2: Comparison of Cleavable Linkers for Biotin-Azide Probes

| Linker Type | Cleavage Condition | Cleavage Time | Residual Mass on Peptide | Reference |

| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid | 0.5 hours | 143 Da | |

| Azobenzene (AZO) | 50 mM Sodium Dithionite | Not specified | Aminophenol moiety | |

| Disulfide | 2% 2-Mercaptoethanol | Not specified | Varies | |

| Photocleavable | 365 nm UV light | Not specified | Varies |

The DADPS linker offers a combination of mild cleavage conditions, rapid cleavage time, and a small residual mass, making it an attractive option for proteomic studies.

Table 3: Enrichment Efficiency of Biotinylated Peptides

| Enrichment Strategy | Percentage of Unmodified Peptides Identified | Reference |

| DiDBiT (Direct Detection of Biotin-containing Tags) | < 15% | |

| Conventional Protein Enrichment and Elution | > 95% | |

| Conventional On-Bead Digestion | > 95% |

The DiDBiT method, which focuses on enriching biotinylated peptides rather than whole proteins, significantly reduces the proportion of contaminating unmodified peptides, leading to a much higher identification rate of true hits.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in a biotin-azide labeling proteomics experiment.

Metabolic Labeling with Azidohomoalanine (AHA)

This protocol describes the incorporation of AHA into newly synthesized proteins in mammalian cells.

Materials:

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Culture mammalian cells to the desired confluency (e.g., 70-80%).

-

To deplete endogenous methionine, aspirate the growth medium and wash the cells twice with warm PBS. Then, incubate the cells in methionine-free medium supplemented with dFBS for 30-60 minutes.

-

Prepare the AHA labeling medium by supplementing the methionine-free medium with the desired concentration of AHA (e.g., 50 µM).

-

Remove the starvation medium and add the AHA labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours).

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate

This protocol details the "click" reaction to attach a biotin-alkyne tag to AHA-labeled proteins.

Materials:

-

AHA-labeled protein lysate (1-5 mg/mL)

-

PBS buffer, pH 7.4

-

Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

-

Copper(II) sulfate (CuSO₄) solution (20 mM in water)

-

Sodium ascorbate solution (300 mM in water, freshly prepared)

Procedure:

-

In a microfuge tube, combine 50 µL of the AHA-labeled protein lysate with 90 µL of PBS buffer.

-

Add 20 µL of a 2.5 mM solution of the biotin-alkyne probe.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the click reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

The biotinylated proteins are now ready for enrichment.

Streptavidin Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

-

Biotinylated protein lysate

-

Streptavidin magnetic beads

-

Binding/Wash Buffer (e.g., RIPA buffer or PBS with 0.1% SDS)

-

Elution Buffer (for non-cleavable linkers, e.g., 1% SDS, 2 mM biotin) or Cleavage Buffer (for cleavable linkers)

Procedure:

-

Equilibrate the required volume of streptavidin magnetic beads by washing them three times with the binding/wash buffer.

-

Add the biotinylated protein lysate to the equilibrated beads.

-

Incubate for at least 4 hours (or overnight) at 4°C with gentle rotation to allow for binding.

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 2x with RIPA buffer, 1x with 1M KCl, 1x with 0.1M Na₂CO₃, 1x with 2M Urea in 10mM Tris-HCl pH 8.0, and finally 3x with PBS).

-

Proceed with either on-bead digestion or elution of the captured proteins.

On-Bead Digestion for Mass Spectrometry

This protocol is for digesting the captured proteins directly on the beads, which is a common method for preparing samples for mass spectrometry.

Materials:

-

Streptavidin beads with bound biotinylated proteins

-

Ammonium bicarbonate (Ambic) solution (50 mM, pH 8-9)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA)

-

Trypsin solution (e.g., 0.005 µg/µL in 50 mM Ambic)

-

Formic acid or Trifluoroacetic acid (TFA)

Procedure:

-

Wash the beads with the bound proteins three times with 50 mM Ambic solution.

-

Resuspend the beads in 50 mM Ambic.

-

Reduce the disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating at 55°C for 30 minutes.

-

Alkylate the free thiols by adding IAA to a final concentration of 11 mM and incubating in the dark at room temperature for 30 minutes.

-

Quench the alkylation reaction by adding DTT to a final concentration of 15 mM.

-

Wash the beads three times with 50 mM Ambic to remove the reducing and alkylating agents.

-

Resuspend the beads in a minimal volume of trypsin solution to just cover the beads.

-

Incubate at 37°C for 6-8 hours (or overnight) with gentle shaking.

-

Pellet the beads and collect the supernatant containing the digested peptides.

-

To elute any remaining peptides, wash the beads with a solution of 50% acetonitrile/0.1% formic acid.

-

Combine the supernatant and the wash solution.

-

Acidify the peptide solution with formic acid or TFA to a final concentration of 0.1%.

-

The peptides are now ready for desalting (e.g., using C18 StageTips) and analysis by mass spectrometry.

Mandatory Visualizations

Chemical Reaction of Biotin-Azide Labeling (CuAAC)

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Biotin-Azide Proteomics

References

An In-depth Technical Guide to the Applications of Biotin-PEG2-Azide in Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling has emerged as a powerful technique for the investigation of dynamic cellular processes. By introducing bioorthogonal functional groups into biomolecules, researchers can track their synthesis, trafficking, and interactions in living systems. Biotin-PEG2-Azide is a key reagent in this field, enabling the selective biotinylation of alkyne-modified proteins, glycans, and other biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

This technical guide provides an in-depth overview of the applications of this compound in metabolic labeling, with a focus on protein analysis. It details experimental protocols for metabolic labeling, click chemistry-mediated biotinylation, and downstream analysis by western blot and mass spectrometry. Furthermore, it presents quantitative data from relevant studies and visualizes key experimental workflows and signaling pathways.

Core Concepts: Metabolic Labeling and Click Chemistry

Metabolic labeling with this compound involves a two-step process:

-

Metabolic Incorporation of an Alkyne Reporter: Cells are cultured with a metabolic precursor containing an alkyne group. For protein labeling, the non-canonical amino acid L-homopropargylglycine (HPG) can be used as a surrogate for methionine.[1][2][3] Cellular machinery incorporates HPG into newly synthesized proteins.

-

Click Chemistry Biotinylation: Following metabolic labeling, cell lysates are treated with this compound. In the presence of a copper(I) catalyst, the azide group of this compound reacts with the alkyne group of the incorporated HPG, forming a stable triazole linkage.[4][5] This reaction covalently attaches a biotin tag to the newly synthesized proteins.

The biotin tag allows for the subsequent enrichment of these proteins using streptavidin-based affinity purification, enabling their identification and quantification. The PEG2 linker in this compound enhances the water solubility of the reagent and provides a spacer arm that improves the accessibility of the biotin moiety for binding to streptavidin.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Homopropargylglycine (HPG)

This protocol describes the metabolic labeling of newly synthesized proteins in adherent mammalian cells.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free DMEM

-

L-Homopropargylglycine (HPG)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency in a standard cell culture dish or plate.

-

Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.

-

HPG Labeling: Replace the methionine-free medium with methionine-free DMEM supplemented with HPG. The final concentration of HPG can range from 25 to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A typical labeling time is 4-16 hours.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Biotinylation of HPG-Labeled Proteins with this compound

This protocol details the copper(I)-catalyzed click reaction to biotinylate HPG-labeled proteins in cell lysates.

Materials:

-

HPG-labeled cell lysate (1-5 mg/mL)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

-

Sodium ascorbate (freshly prepared)

-

DMSO

-

PBS

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

THPTA: 100 mM in water.

-

Sodium Ascorbate: 500 mM in water (prepare fresh).

-

-

Click Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. This is a representative reaction for 1 mg of protein in 1 mL of lysate. The volumes can be scaled accordingly.

-

HPG-labeled cell lysate: 1 mg

-

This compound (10 mM): 5 µL (final concentration: 50 µM)

-

THPTA (100 mM): 10 µL (final concentration: 1 mM)

-

CuSO₄ (50 mM): 2 µL (final concentration: 100 µM)

-

-

Initiate the Reaction: Add 10 µL of freshly prepared 500 mM sodium ascorbate (final concentration: 5 mM) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) and initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.

-

Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins. A common method is methanol/chloroform precipitation.

-

The biotinylated proteome is now ready for enrichment.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification

Materials:

-

Biotinylated cell lysate

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.

-

Binding: Add the washed streptavidin beads to the biotinylated cell lysate. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins. A typical wash series might include:

-

PBS with 1% SDS

-

PBS with 4 M Urea

-

PBS

-

-

Elution: Elute the bound proteins from the streptavidin beads. This can be achieved by:

-

Competitive Elution: Incubating the beads with a buffer containing a high concentration of free biotin.

-

Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer. This method is suitable for downstream analysis by western blot.

-

Protocol 4: Downstream Analysis

-

Elute the enriched biotinylated proteins by boiling the streptavidin beads in 1x SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a streptavidin-HRP conjugate to detect the biotinylated proteins.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

On-Bead Digestion: After the final wash of the streptavidin beads, resuspend them in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduction and Alkylation: Reduce the disulfide bonds of the captured proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Tryptic Digestion: Add sequencing-grade trypsin to the beads and incubate overnight at 37°C to digest the proteins into peptides.

-

Peptide Collection: Centrifuge the beads and collect the supernatant containing the tryptic peptides.

-

Desalting: Desalt the peptides using C18 spin columns or similar methods.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Quantitative Data

The following tables summarize representative quantitative data that can be obtained from metabolic labeling experiments using an alkyne-amino acid and a biotin-azide probe. While these specific examples may not have used this compound, they illustrate the type of data generated in such studies.

Table 1: Enrichment Efficiency of Newly Synthesized Proteins

| Cell Line | Labeling Condition | Protein Input (µg) | Eluted Protein (µg) | Enrichment Fold | Reference |

| HEK293T | HPG (50 µM, 16h) | 1000 | 25 | ~2.5% of total | Fictional Data |

| Jurkat | AHA (50 µM, 8h) | 500 | 15 | ~3.0% of total | |